2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide
Description
2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide is an organic compound characterized by the presence of a bromophenyl group, a hydroxyimino group, and a cyclopentyl ring
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-6-4-9(5-7-10)13(17)8-16(19)12-3-1-2-11(12)15-18/h4-8,12,18H,1-3H2/b15-11-,16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFRELLIMRSRID-QFKDEPCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=NO)C1)[N+](=CC(=O)C2=CC=C(C=C2)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(/C(=N\O)/C1)/[N+](=C/C(=O)C2=CC=C(C=C2)Br)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.
Cyclopentyl Ring Formation: The cyclopentyl ring is introduced through a cyclization reaction, often involving a cyclopentanone derivative.
Hydroxyimino Group Introduction: The hydroxyimino group is introduced via an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl compound.
Final Coupling: The final step involves coupling the bromophenyl intermediate with the hydroxyimino-cyclopentyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall effect is determined by its ability to modulate these molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)benzimidazole: Shares the bromophenyl group but differs in the presence of a benzimidazole ring.
4-bromophenyl 4-bromobenzoate: Contains two bromophenyl groups but lacks the hydroxyimino and cyclopentyl groups.
Uniqueness
2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide is unique due to its combination of a bromophenyl group, a hydroxyimino group, and a cyclopentyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
